Cas no 58611-58-8 ((2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol)

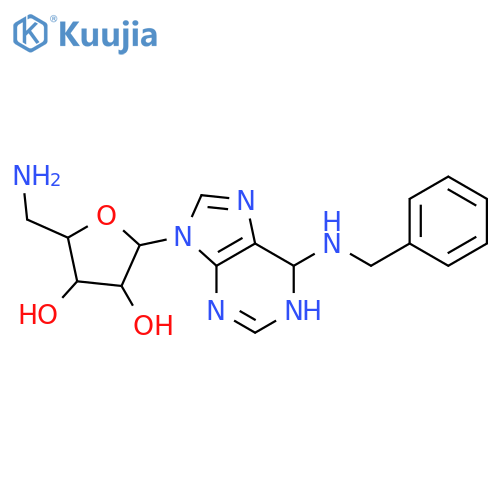

58611-58-8 structure

商品名:(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol 化学的及び物理的性質

名前と識別子

-

- (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol

- 5'-benzylamino-O2',O3'-isopropylidene-5'-deoxy-adenosine

- 9-((3aR,4R,6R,6aR)-6-((benzylamino)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

- AK101874

- ANW-62590

- CTK8B9481

- KB-206510

- DTXSID90743313

- (2R,3S,4R,5R)-2-(aminomethyl)-5-[6-(benzylamino)-3,6-dihydropurin-9-yl]oxolane-3,4-diol

- 58611-58-8

- DB-344615

- 5'-Amino-N-benzyl-5'-deoxyadenosine

- AKOS016004104

- A869397

-

- MDL: MFCD23115715

- インチ: InChI=1S/C17H22N6O3/c18-6-11-13(24)14(25)17(26-11)23-9-22-12-15(20-8-21-16(12)23)19-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,17,19,24-25H,6-7,18H2,(H,20,21)/t11-,13-,14-,15?,17-/m1/s1

- InChIKey: GHSSKLIKSJXMME-CMBQYPFVSA-N

- ほほえんだ: C1=CC=C(C=C1)CNC2C3=C(NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@@H](CN)O4)O)O

計算された属性

- せいみつぶんしりょう: 358.17533859g/mol

- どういたいしつりょう: 358.17533859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 503

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A159002979-1g |

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |

58611-58-8 | 95% | 1g |

$1712.00 | 2023-09-01 | |

| Chemenu | CM138473-1g |

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |

58611-58-8 | 95% | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM138473-1g |

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |

58611-58-8 | 95% | 1g |

$1866 | 2021-08-05 | |

| A2B Chem LLC | AH02215-1g |

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |

58611-58-8 | 1g |

$3395.00 | 2024-04-19 |

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

58611-58-8 ((2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 57707-64-9(2-azidoacetonitrile)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58611-58-8)(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol

清らかである:99%

はかる:1g

価格 ($):1483.0